molecular formula C10H8O3 B8612805 4,6-Dimethylisobenzofuran-1,3-dione

4,6-Dimethylisobenzofuran-1,3-dione

Cat. No.: B8612805
M. Wt: 176.17 g/mol
InChI Key: IHUYUMPALWUDCU-UHFFFAOYSA-N
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Description

4,6-Dimethylisobenzofuran-1,3-dione (CAS: 5999-20-2) is a bicyclic aromatic compound featuring a fused benzene and furan ring system, with two methyl groups at positions 4 and 6 and two ketone groups at positions 1 and 3. Its molecular formula is C₁₀H₈O₃, with an average mass of 176.171 g/mol and a monoisotopic mass of 176.047344 g/mol .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4,6-dimethyl-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H8O3/c1-5-3-6(2)8-7(4-5)9(11)13-10(8)12/h3-4H,1-2H3

InChI Key

IHUYUMPALWUDCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC2=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5,6-Dimethyl-2-benzofuran-1,3-dione

Molecular Formula : C₁₀H₈O₃ (identical to the target compound).
Key Differences :

  • Methyl groups are positioned at 5,6 instead of 4,6, altering electronic and steric properties.
  • Average Mass: 176.171 g/mol; Monoisotopic Mass: 176.047344 g/mol .
  • ChemSpider ID : 197112 .

Implications :

  • The 5,6-dimethyl isomer may exhibit distinct reactivity in electrophilic substitution reactions due to differing electron-donating effects of methyl groups.

Saturated and Epoxy Derivatives

4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Molecular Formula : C₈H₆O₄.
Key Features :

  • Contains a tetrahydrofuran ring with an epoxy bridge , reducing aromaticity.
  • Average Mass: 166.132 g/mol; Monoisotopic Mass: 166.026609 g/mol .
  • ChemSpider ID : 28539433 .

Comparison :

  • The epoxy group increases reactivity in ring-opening reactions, unlike the fully aromatic 4,6-dimethyl derivative.
  • Lower molecular weight and altered solubility due to reduced conjugation.
5-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

Molecular Formula : C₉H₁₀O₃.
Key Features :

  • Partially hydrogenated ring system (tetrahydro) with a single methyl group.
  • CAS : 3425-89-6 .

Implications :

  • Hydrogenation enhances stability against oxidation but reduces electrophilic aromatic substitution reactivity compared to the target compound.

Heterocyclic Dione Derivatives

Piperazine-2,3-dione Derivatives

Example : 1,4-Disubstituted piperazine-2,3-diones.
Key Features :

  • Aliphatic dione core with piperazine rings, used in anthelmintic drug development .
  • Lipophilicity : Higher ClogP values than aromatic diones, improving membrane permeability .

Comparison :

  • The aromatic 4,6-dimethylisobenzofuran dione may exhibit lower bioavailability but greater thermal stability.
Indolin-1,3-dione Derivatives

Key Features :

  • Demonstrated selectivity for σ2 receptors over σ1 in pharmacological studies .
  • Additional carbonyl groups influence binding affinity and selectivity .

Implications :

  • The methyl groups in 4,6-dimethylisobenzofuran-1,3-dione could similarly modulate receptor interactions, though this remains unexplored in the provided evidence.

Halogenated and Hydroxylated Analogs

Example : 4-Bromo-6-hydroxybenzofuran derivatives.
Key Features :

  • Bromine and hydroxyl substituents enhance molecular weight (e.g., C₁₄H₁₁BrO₄) and polarity .
  • Synthesis : Involves BBr₃-mediated demethylation, contrasting with palladium-catalyzed routes for the target compound .

Comparison :

  • Halogenation increases electrophilicity, making these analogs more reactive in nucleophilic substitutions compared to methyl-substituted diones.

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